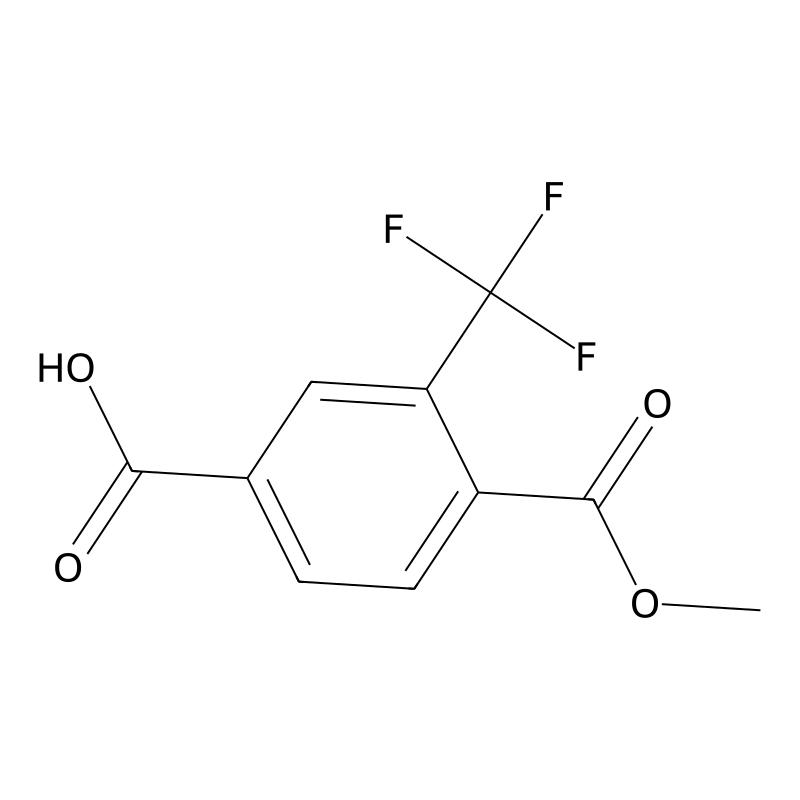

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid, also known by its CAS Number 2171921-40-5, is a benzoic acid derivative characterized by the presence of a methoxycarbonyl group and a trifluoromethyl group. Its molecular formula is , and it has a molecular weight of approximately 220.15 g/mol. This compound is notable for its unique structure, which contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

The chemical reactivity of 4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid is influenced by both the methoxycarbonyl and trifluoromethyl groups. It can undergo various reactions typical of carboxylic acids, such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

The synthesis of 4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid can be achieved through several methods:

- From 4-Trifluoromethylbenzoic Acid: This method involves the introduction of a methoxycarbonyl group via esterification or acylation reactions.

- Via Friedel-Crafts Acylation: Using trifluoromethylbenzene as a substrate, acylation with methoxycarbonyl chloride can yield the desired product.

- Direct Fluorination: Starting from benzoic acid derivatives, selective fluorination can introduce the trifluoromethyl group followed by functionalization to add the methoxycarbonyl moiety.

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid finds applications in various domains:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its unique chemical properties.

- Materials Science: Utilized in the formulation of polymers and other materials where fluorinated compounds are beneficial.

Several compounds share structural similarities with 4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid. Here are some notable examples:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| 4-Bromo-3-(trifluoromethyl)benzoic acid | 1622-14-6 | Contains bromine instead of methoxycarbonyl | |

| 4-Methoxy-3-(trifluoromethyl)benzoic acid | 213598-09-5 | Similar structure but lacks the carboxylic function | |

| 4-Trifluoromethylbenzoic acid | 455-24-3 | Lacks methoxycarbonyl group |

Uniqueness

The uniqueness of 4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid lies in its combination of both a methoxycarbonyl and a trifluoromethyl group, which can enhance its reactivity and potential applications compared to other benzoic acid derivatives. The presence of these functional groups allows for diverse synthetic pathways and biological interactions that may not be present in simpler analogs.

The synthesis of 4-(methoxycarbonyl)-3-(trifluoromethyl)benzoic acid traces its origins to late 20th-century efforts to optimize trifluoromethylated aromatics for industrial applications. Early routes relied on sequential functionalization of benzoic acid derivatives, such as the chlorination-Swarts reaction sequence, which faced limitations in regioselectivity and environmental sustainability. The compound gained prominence in the 2000s with the development of direct trifluoromethylation strategies, including the use of fluoroform-derived CuCF₃ reagents under ambient conditions. Its structural identification was solidified through spectroscopic characterization, with key data such as the InChIKey PRKSAANDQBPDTD-UHFFFAOYSA-N and SMILES COC(=O)C1=C(C=C(C=C1)C(=O)O)C(F)(F)F enabling precise structural verification.

Significance in Organofluorine Chemistry

The trifluoromethyl group (-CF₃) and methoxycarbonyl (-COOCH₃) moiety synergistically enhance the compound’s utility in drug design. The -CF₃ group’s strong electron-withdrawing effect increases metabolic stability and membrane permeability, while the -COOCH₃ ester provides a handle for further derivatization into active pharmaceutical ingredients (APIs). This dual functionality positions the compound as a preferred intermediate for synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Comparative studies with analogs like 4-methyl-3-(trifluoromethyl)benzoic acid (CAS RN 261952-01-6) highlight its superior reactivity in nucleophilic acyl substitution reactions due to the electron-deficient aromatic ring.

Research Evolution and Current Academic Interest

Modern synthetic approaches prioritize atom economy and regiocontrol. A benchmark method involves:

- Trifluoromethylation of 4-methoxycarbonylbenzoic acid derivatives using CuCF₃ reagents at room temperature, achieving yields >90%.

- Hydrolysis of nitrile precursors, as demonstrated in the conversion of 4-methyl-3-(trifluoromethyl)benzonitrile to the corresponding carboxylic acid under alkaline conditions.

Recent innovations include continuous-flow reactors to optimize reaction kinetics and minimize byproduct formation. Academic interest has expanded into computational studies analyzing the compound’s electrostatic potential surfaces, which predict favorable binding affinities to biological targets.

Positioning Within Trifluoromethylated Aromatic Carboxylic Acids

The compound occupies a unique niche among trifluoromethylated benzoic acids due to its substitution pattern. Key comparisons include:

This substitution pattern enhances electrophilicity at the carboxylic acid group, facilitating amide bond formation in API synthesis. The meta-positioned -CF₃ group further reduces metabolic oxidation compared to para-substituted analogs.

Classical Synthetic Routes

Classical approaches to 4-(methoxycarbonyl)-3-(trifluoromethyl)benzoic acid often rely on multi-step sequences involving bromination, carbonylation, and esterification. A representative pathway begins with 2-methylbenzotrifluoride, which undergoes regioselective bromination at the 3-position using bromine or N-bromosuccinimide (NBS) under radical initiation [1]. The resulting 3-bromo-6-methylbenzotrifluoride is then subjected to carbonylation using carbon monoxide (CO) or carbon dioxide (CO₂) in the presence of palladium catalysts, yielding 4-methyl-3-trifluoromethylbenzoic acid [1]. Subsequent esterification with methanol under acidic conditions introduces the methoxycarbonyl group.

A critical limitation of this route is the formation of regioisomeric by-products during bromination and carbonylation. For instance, incomplete regiocontrol during the bromination step can lead to 5-bromo-6-methylbenzotrifluoride, which upon carbonylation produces undesired 5-methyl-3-trifluoromethylbenzoic acid [1]. Purification at this stage often requires recrystallization or chromatography, reducing overall yields. Despite these challenges, classical methods remain foundational due to their reliance on well-established reagents and conditions.

Modern Catalytic Approaches

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of fluorinated benzoic acids. Palladium complexes, for example, enable Suzuki-Miyaura couplings to install aryl groups at specific positions. A notable application involves coupling 3-bromo-4-(trifluoromethyl)benzoic acid with methoxycarbonyl-substituted boronic acids to directly introduce the methoxycarbonyl moiety [4]. Nickel catalysts have also been employed for carboxylation reactions, utilizing CO₂ as a carbonyl source under mild conditions [3]. These methods offer improved regioselectivity compared to classical bromination but require pre-functionalized starting materials.

Ruthenium(II)-Catalyzed C–H Activation Pathways

Ruthenium(II) biscarboxylate complexes have emerged as powerful tools for direct C–H functionalization of benzoic acids. In one protocol, Ru(II) catalysts modified with tricyclohexylphosphine selectively activate the C–H bond at the 4-position of 3-(trifluoromethyl)benzoic acid, enabling coupling with methyl chloroformate to install the methoxycarbonyl group [4]. This approach bypasses the need for pre-halogenation, streamlining the synthesis. Key advantages include functional group tolerance and the ability to use alkenyl or alkynyl coupling partners, though catalyst loading (typically 5–10 mol%) remains a cost concern.

Oxidative Carbonylation Processes

Oxidative carbonylation leverages CO and oxygen to simultaneously introduce carbonyl and ester groups. For 4-(methoxycarbonyl)-3-(trifluoromethyl)benzoic acid, this method involves reacting 3-(trifluoromethyl)benzaldehyde with methanol and CO in the presence of PdCl₂/Cu(OAc)₂. The aldehyde is oxidized in situ to the acid, while CO inserts into the methoxy group, forming the ester [1]. Yields exceeding 70% have been reported under optimized pressures (20–30 bar CO), though safety concerns associated with high-pressure reactors limit industrial adoption.

Regioselective Synthesis Strategies

Regioselectivity challenges arise primarily during the introduction of the trifluoromethyl and methoxycarbonyl groups. Directed ortho-metalation (DoM) strategies using directing groups such as amides or sulfonamides have proven effective. For example, installing a tert-butoxycarbonyl (Boc) group at the 4-position of benzoic acid directs trifluoromethylation to the 3-position via radical pathways [6]. Subsequent Boc removal and esterification yield the target compound. Alternative approaches employ halogen bonding interactions between fluorine atoms and catalysts to bias substitution patterns, though these remain experimental.

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free reactions minimize waste and energy consumption. Mechanochemical grinding of 3-(trifluoromethyl)benzoic acid with methyl carbonate in the presence of K₂CO₃ achieves esterification without solvents, yielding 4-(methoxycarbonyl)-3-(trifluoromethyl)benzoic acid in 65% yield after 2 hours [3]. This method avoids the use of volatile organic solvents but requires post-reaction extraction to isolate the product.

Sustainable Catalyst Systems

Heterogeneous catalysts like Fe₃O₄-supported palladium nanoparticles enable recyclable catalytic systems. In carbonylation reactions, these catalysts provide turnover numbers (TON) exceeding 500 while maintaining >90% activity over five cycles [3]. Biocatalytic routes using engineered Pseudomonas putida strains have also been explored, leveraging bacterial enzymes to catalyze esterification under aqueous conditions [6].

Flow Chemistry Applications

Continuous flow reactors enhance heat and mass transfer, critical for exothermic carbonylation reactions. A two-stage flow system first performs Ru-catalyzed C–H activation at 80°C, followed by Pd-mediated carbonylation at 120°C. This setup achieves 85% conversion with residence times under 10 minutes, significantly outperforming batch reactors [4].

Scalability Challenges and Industrial Production Considerations

Scaling synthesis to industrial levels faces hurdles in catalyst cost, purification, and safety. Palladium-catalyzed steps incur high material costs, with catalyst recovery systems adding complexity. Purification of regioisomers via distillation or crystallization becomes economically unfeasible at multi-kilogram scales, necessitating highly selective reactions. Additionally, high-pressure carbonylation requires specialized infrastructure, limiting adoption in standard manufacturing facilities. Emerging solutions include immobilized catalysts for continuous flow systems and photocatalytic methods to reduce energy demands.